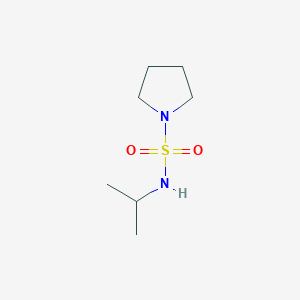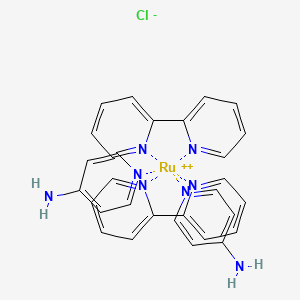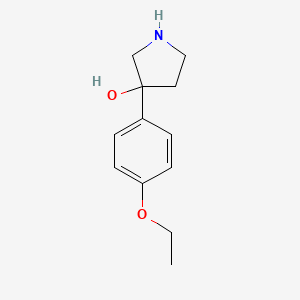![molecular formula C40H34NO2PS B12856253 2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(2-methylphenyl)sulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12856253.png)
2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(2-methylphenyl)sulfinyl]-1,2-diphenylethyl]-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(2-methylphenyl)sulfinyl]-1,2-diphenylethyl]-benzamide is a complex organic compound that features a phosphine group, a sulfinyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(2-methylphenyl)sulfinyl]-1,2-diphenylethyl]-benzamide typically involves multiple steps, including the formation of the phosphine and sulfinyl groups, followed by their incorporation into the benzamide structure. Common reagents might include diphenylphosphine, sulfinyl chlorides, and various amines. Reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods for such complex compounds are usually scaled-up versions of laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfinyl group can undergo oxidation to form sulfone derivatives.
Reduction: The phosphine group can be reduced to form phosphine oxides.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a ligand in coordination chemistry, particularly in the formation of metal complexes for catalysis.
Biology
In biological research, it could be explored for its potential as a pharmacophore in drug design, given its complex structure and functional groups.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry
In industry, it could be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. For instance, as a ligand in catalysis, it would coordinate to a metal center, facilitating various chemical transformations. In a biological context, it might interact with specific proteins or enzymes, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand used in many catalytic processes.
Sulfinylbenzamide: A compound with a similar sulfinyl and benzamide structure but lacking the phosphine group.
Diphenylphosphinoethane: Another phosphine ligand with a different backbone structure.
Uniqueness
What sets 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(2-methylphenyl)sulfinyl]-1,2-diphenylethyl]-benzamide apart is its combination of functional groups, which can provide unique reactivity and binding properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C40H34NO2PS |
|---|---|
Peso molecular |
623.7 g/mol |
Nombre IUPAC |
2-diphenylphosphanyl-N-[(1S,2R)-2-(2-methylphenyl)sulfinyl-1,2-diphenylethyl]benzamide |
InChI |
InChI=1S/C40H34NO2PS/c1-30-18-14-17-29-37(30)45(43)39(32-21-8-3-9-22-32)38(31-19-6-2-7-20-31)41-40(42)35-27-15-16-28-36(35)44(33-23-10-4-11-24-33)34-25-12-5-13-26-34/h2-29,38-39H,1H3,(H,41,42)/t38-,39+,45?/m0/s1 |
Clave InChI |
CBQGWOOXHYXGIS-ZOMCPSFGSA-N |
SMILES isomérico |
CC1=CC=CC=C1S(=O)[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
CC1=CC=CC=C1S(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


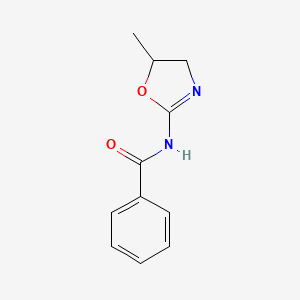
![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856183.png)
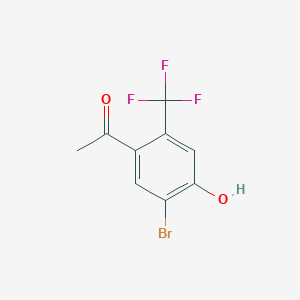
![6,6'-Dibromo-1,1'-bis(4-octadecyldocosyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12856192.png)
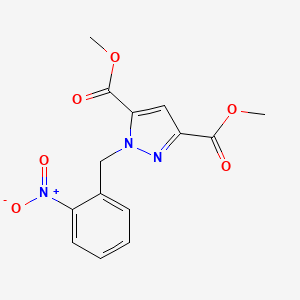
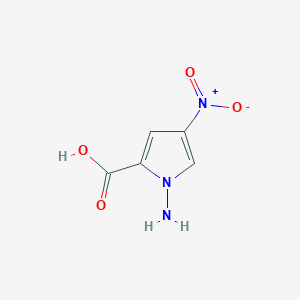

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide](/img/structure/B12856224.png)
![Acetic acid, 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]-](/img/structure/B12856226.png)
![1-[5-Chloro-8-(pyridin-3-ylamino)isoquinolin-3-yl]-3-ethylurea](/img/structure/B12856230.png)

